3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-9-7-11(18-15-9)5-6-14-19(16,17)12-4-2-3-10(13)8-12/h2-4,7-8,14H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOYYCGYSNVUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves the formation of the isoxazole ring followed by its attachment to the benzenesulfonamide moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, minimizing the number of steps, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The isoxazole ring and benzenesulfonamide moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the chloro group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can modify the functional groups on the isoxazole ring or benzenesulfonamide moiety.
Scientific Research Applications
3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring and benzenesulfonamide moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
The compound shares structural and synthetic similarities with several sulfonamide derivatives documented in the evidence. Key comparisons are outlined below:
Structural Modifications and Substituent Effects
Benzenesulfonamide Core Variations
- 3-Chloro Substituent : The presence of a chlorine atom at the 3-position on the benzene ring (as in the target compound) is analogous to Compound 15 (3-chloro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide), which exhibits a similar chlorinated benzenesulfonamide backbone but incorporates a piperidinylmethyl group instead of an isoxazole-ethyl chain .
- Substituent Position and Bioactivity: Derivatives like Compound 16 (5-chloro-2-fluoro) and Compound 17 (5-chloro-2-methoxy) demonstrate that halogen and methoxy substituents at alternative positions on the benzene ring modulate solubility, binding affinity, and metabolic stability.
Heterocyclic Moieties
- Isoxazole vs. Benzofuran : The target compound’s 3-methylisoxazole-ethyl group contrasts with the 2,2-dimethyl-2,3-dihydrobenzofuran moiety in Compounds 15–16. Isoxazole rings are smaller and more polar than benzofurans, which may influence pharmacokinetic properties such as membrane permeability .
- Comparison with I-6602 : The compound I-6602 (ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate) shares the 3-methylisoxazol-5-yl-ethyl chain but lacks the sulfonamide group, instead featuring an ester-linked benzoate. This difference highlights the sulfonamide’s role in hydrogen bonding and target engagement .
Physicochemical and Pharmacological Properties
- Lipophilicity and Solubility : The target compound’s logP is estimated to be lower than that of Compound 15 (due to the absence of a lipophilic benzofuran group) but higher than I-6602 (due to the sulfonamide group) .
- Receptor Affinity : Compounds 15–18 show dual α2A/5-HT7 receptor antagonism, suggesting that the target compound’s sulfonamide-isoxazole scaffold may similarly interact with these targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
